molecular formula C8H8O3 B14303071 2,5-Bis(oxiran-2-yl)furan CAS No. 111938-38-6

2,5-Bis(oxiran-2-yl)furan

Katalognummer: B14303071
CAS-Nummer: 111938-38-6
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: NJBQEMYXWFZCOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(oxiran-2-yl)furan is an organic compound characterized by the presence of two oxirane (epoxy) groups attached to a furan ring. This compound is of significant interest due to its potential applications in various fields, including polymer chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(oxiran-2-yl)furan typically involves the reaction of 2,5-bis(hydroxymethyl)furan with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(oxiran-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 2,5-Bis(oxiran-2-yl)furan is primarily based on the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its dual oxirane groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable building block for the development of advanced materials and bio-based polymers .

Eigenschaften

CAS-Nummer

111938-38-6

Molekularformel

C8H8O3

Molekulargewicht

152.15 g/mol

IUPAC-Name

2,5-bis(oxiran-2-yl)furan

InChI

InChI=1S/C8H8O3/c1-2-6(8-4-10-8)11-5(1)7-3-9-7/h1-2,7-8H,3-4H2

InChI-Schlüssel

NJBQEMYXWFZCOY-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)C2=CC=C(O2)C3CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.